molecular formula C8H10BrN3 B13667366 3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13667366
M. Wt: 228.09 g/mol
InChI Key: ZWVUFEBJNDRHIX-UHFFFAOYSA-N
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Description

3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is an organic compound with a molecular formula of C8H10BrN3. This compound is part of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The presence of a bromine atom and a tert-butyl group adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-1H-pyrazole and tert-butyl cyanide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

3-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    3-Bromo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar pyrazole structure but with additional functional groups that may confer different chemical and biological properties.

    1-tert-Butyl-3-methyl-1H-pyrazole-4-carbonitrile: This compound differs by having a methyl group instead of a bromine atom, which can affect its reactivity and applications.

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

3-bromo-1-tert-butylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H10BrN3/c1-8(2,3)12-5-6(4-10)7(9)11-12/h5H,1-3H3

InChI Key

ZWVUFEBJNDRHIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)Br)C#N

Origin of Product

United States

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